molecular formula C25H33N3O5S2 B2376292 Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-58-2

Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2376292
CAS No.: 449767-58-2
M. Wt: 519.68
InChI Key: YNOONCIIKFWUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This scaffold is notable for its structural complexity, combining a thiophene ring fused with a pyridine moiety, substituted with ethyl, sulfonyl benzamido, and ester groups.

Key structural features include:

  • 6-ethyl group: Enhances lipophilicity and may influence metabolic stability.
  • 4-((3-methylpiperidin-1-yl)sulfonyl)benzamido substituent: Introduces a sulfonamide-linked piperidine moiety, likely improving solubility and targeting specific receptor pockets.
  • Ethyl ester group: A common prodrug strategy to enhance bioavailability.

Properties

IUPAC Name

ethyl 6-ethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2/c1-4-27-14-12-20-21(16-27)34-24(22(20)25(30)33-5-2)26-23(29)18-8-10-19(11-9-18)35(31,32)28-13-6-7-17(3)15-28/h8-11,17H,4-7,12-16H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOONCIIKFWUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives, characterized by a thieno ring fused with a pyridine structure. The presence of a sulfonamide group and a piperidine moiety significantly contributes to its biological profile.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₅N₃O₃S
  • Molecular Weight : 357.47 g/mol

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antitumor Activity :
    • Several studies have shown that tetrahydrothieno derivatives possess significant antitumor properties. For instance, compounds derived from this scaffold demonstrated potent activity against various cancer cell lines such as Mia PaCa-2 and PANC-1 .
  • Antimicrobial Effects :
    • The compound's structural features suggest potential antimicrobial properties. Research on related thiophene derivatives has indicated activity against bacterial strains like Staphylococcus aureus and Candida albicans .
  • CNS Activity :
    • Some derivatives have been evaluated for their central nervous system (CNS) effects, showing promise as analgesics and anxiolytics due to their ability to modulate neurotransmitter systems .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways :
    • Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation :
    • Interaction with various neurotransmitter receptors may explain the CNS-related activities observed in related compounds.

Antitumor Efficacy

In a study focusing on the synthesis and evaluation of tetrahydrothieno derivatives, it was reported that specific analogs exhibited IC50 values in the low micromolar range against several cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine moiety could enhance potency .

Antimicrobial Testing

A series of related compounds were tested for antimicrobial activity using the disk diffusion method. Results indicated that certain derivatives showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydrothieno[2,3-c]pyridine and benzoylthiophene derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity/Properties
Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Tetrahydrothieno[2,3-c]pyridine 6-ethyl, 4-((3-methylpiperidin-1-yl)sulfonyl)benzamido, ethyl ester Hypothesized allosteric modulation (e.g., adenosine A1 receptors) due to sulfonamide and thiophene
(2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) Benzoylthiophene 2-amino, 4,5-dimethyl, 3-(trifluoromethyl)phenyl Potent adenosine A1 receptor allosteric enhancer; competitive antagonism at higher concentrations
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Tetrahydrothieno[2,3-c]pyridine 6-methyl, 3-phenylthioureido, ethyl ester Synthetic intermediate; thioureido group may confer metal-binding or hydrogen-bonding properties
1-Aminofluoren-9-one Fluorenone Conformationally locked amino-ketone Mimics active conformation of benzoylthiophenes via intramolecular hydrogen bonding

Key Research Findings

Role of Substituents: The sulfonyl group in the target compound may enhance solubility and receptor-binding specificity compared to thioureido or simple benzoyl groups (as in ). This contrasts with PD 81,723’s trifluoromethyl group, which relies on hydrophobic and electron-withdrawing effects .

However, nitrogen-containing heterocycles (e.g., pyridine) are generally less favored in allosteric enhancers than thiophenes, as seen in SAR studies .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , involving condensation of a substituted benzamido chloride with a tetrahydrothieno[2,3-c]pyridine precursor. However, the sulfonamide linkage may require additional steps compared to thioureido derivatives.

Hypothesized Activity: Based on SAR data from benzoylthiophenes , the compound’s 2-benzamido group and sulfonamide linkage may enable dual allosteric enhancement and competitive antagonism at adenosine receptors, depending on concentration and substituent geometry.

Critical Analysis of Evidence

  • Contradictions: While emphasizes the necessity of a 2-amino group and thiophene core for adenosine A1 activity, the target compound replaces the amino group with a benzamido substituent and uses a pyridine-fused thiophene. This divergence suggests either a novel mechanism or reduced efficacy in receptor modulation.
  • Gaps: No direct biochemical data (e.g., IC50, Ki) are available for the target compound. Predictions rely on structural analogs and inferred SAR principles.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

The synthesis typically involves heating under reflux with a catalyst such as triethylamine. For example, analogous thiourea derivatives are synthesized by reacting precursors with phenylisothiocyanate in absolute ethanol under reflux for 2 hours, followed by recrystallization to isolate the product . Key parameters include solvent choice (e.g., ethanol), controlled heating (80–90°C), and catalyst use to enhance reaction efficiency. Yield optimization often requires iterative adjustments to reaction time and stoichiometry.

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of ¹H-NMR , ¹³C-NMR , IR spectroscopy , and mass spectrometry (MS) is critical. For instance, ¹H-NMR (270 MHz, CDCl₃) resolves alkyl and aromatic protons (e.g., δ 1.20–1.40 ppm for CH₃ groups), while IR confirms functional groups like C=O (1715 cm⁻¹) and C=S (1270 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns (e.g., base peak at m/z 344 [M⁺-OEt]) .

Q. What purification methods are recommended to isolate this compound?

Recrystallization from ethanol or ethanol/water mixtures is commonly used to achieve high purity. For example, semicarbazide derivatives are triturated with ethanol, filtered, and recrystallized to obtain crystals with >95% purity . Chromatographic methods (e.g., silica gel column chromatography) may be employed for complex mixtures.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation?

Discrepancies (e.g., overlapping proton signals) require advanced techniques like 2D NMR (COSY, HSQC) to assign coupled spins and heteronuclear correlations. For crystallographic ambiguities, X-ray diffraction using programs like SHELXL provides definitive structural validation . Computational tools (e.g., density functional theory) can predict NMR shifts for comparison with experimental data .

Q. What experimental design strategies optimize synthetic yield and reproducibility?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, flow-chemistry approaches enable precise control of reaction kinetics and scalability, as demonstrated in Omura-Sharma-Swern oxidation studies . Statistical modeling (e.g., response surface methodology) further refines process variables .

Q. How can researchers investigate the compound’s potential bioactivity?

In vitro assays (e.g., kinase inhibition screens) paired with molecular docking studies predict binding affinities to biological targets. For instance, pyrazolo[3,4-b]pyridine analogs are evaluated using fluorescence polarization assays to quantify interactions with kinases . ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling via computational models (e.g., SwissADME) prioritizes candidates for further testing.

Q. What strategies mitigate common impurities during synthesis?

Impurities often arise from incomplete coupling or side reactions. HPLC monitoring (e.g., C18 reverse-phase columns) identifies byproducts early, while recrystallization or preparative TLC removes them . For sulfonamide-containing intermediates, rigorous drying of reagents reduces hydrolytic side products .

Methodological Considerations

Q. How is crystallographic data validated for this compound?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018) refines structural parameters and validates bond geometries. The program’s robust algorithms handle high-resolution data and twinned crystals, ensuring accurate space group assignment . Residual electron density maps (<0.5 eÅ⁻³) confirm absence of major disorder .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states and reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites on the thienopyridine core, guiding derivatization strategies .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Meta-analyses of structural analogs (e.g., comparing ethyl vs. propyl substituents in thienopyridines) clarify structure-activity relationships . Ensure consistent cell lines or enzyme batches to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.